molecular formula C24H29N3O6 B15202246 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid

Cat. No.: B15202246
M. Wt: 455.5 g/mol
InChI Key: YSYFYFKZZGHNLM-UHFFFAOYSA-N
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Description

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a triazole ring, a dimethoxybenzyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid typically involves multiple steps. One common approach starts with the preparation of the 2,4-dimethoxybenzyl group, which can be synthesized by the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The triazole ring is then formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone . The final step involves the coupling of the triazole intermediate with a phenoxy group and a methylpropanoic acid moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions. The use of protective groups and catalysts can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxybenzyl group can yield 2,4-dimethoxybenzoic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain proteins, while the phenoxy group can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid is unique due to its combination of a triazole ring, a dimethoxybenzyl group, and a phenoxy group.

Properties

Molecular Formula

C24H29N3O6

Molecular Weight

455.5 g/mol

IUPAC Name

2-[4-[3-[4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-1H-1,2,4-triazol-3-yl]propyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C24H29N3O6/c1-24(2,22(28)29)33-18-11-8-16(9-12-18)6-5-7-21-25-26-23(30)27(21)15-17-10-13-19(31-3)14-20(17)32-4/h8-14H,5-7,15H2,1-4H3,(H,26,30)(H,28,29)

InChI Key

YSYFYFKZZGHNLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCC2=NNC(=O)N2CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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